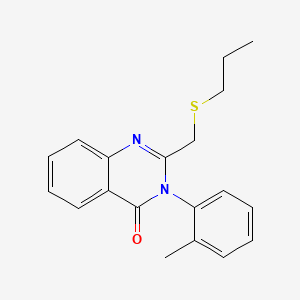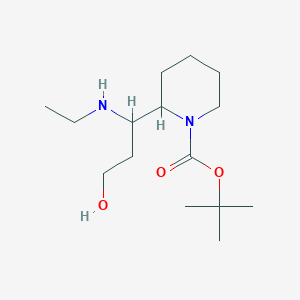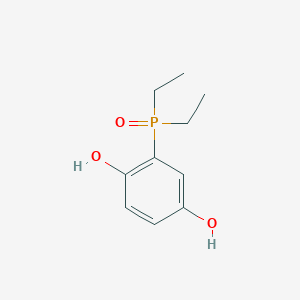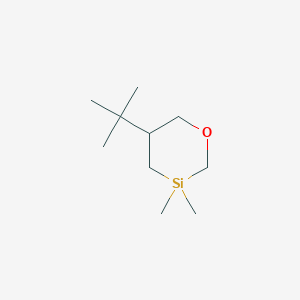![molecular formula C15H16N2O2 B13948784 Benzene, 1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]- CAS No. 35438-85-8](/img/structure/B13948784.png)
Benzene, 1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]- is a complex organic compound with significant applications in various fields. This compound is characterized by the presence of isocyanate groups attached to a benzene ring and a cyclohexyl group. It is known for its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]- typically involves the reaction of benzene derivatives with isocyanates. One common method is the reaction of 4-isocyanatocyclohexylmethyl chloride with benzene in the presence of a base. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate groups to amines.
Substitution: The isocyanate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can react with the isocyanate groups under mild conditions.
Major Products Formed
Oxidation: Oxides and hydroxyl derivatives.
Reduction: Amines and related compounds.
Substitution: Ureas and carbamates.
Scientific Research Applications
Benzene, 1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the modification of biomolecules for studying protein interactions.
Medicine: Investigated for potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polyurethane foams, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Benzene, 1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]- involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles such as amines and alcohols, leading to the formation of ureas and carbamates. This reactivity is exploited in various applications, including polymerization and cross-linking reactions.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-isocyanato-4-methyl-: Similar structure but with a methyl group instead of a cyclohexyl group.
Benzene, 1-isocyanato-4-methoxy-: Contains a methoxy group instead of a cyclohexyl group.
Bis(4-isocyanatocyclohexyl)methane: Contains two isocyanate groups attached to cyclohexyl groups.
Uniqueness
Benzene, 1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]- is unique due to the presence of both benzene and cyclohexyl groups, which confer distinct reactivity and properties. This combination allows for versatile applications in various fields, making it a valuable compound in both research and industry.
Properties
CAS No. |
35438-85-8 |
|---|---|
Molecular Formula |
C15H16N2O2 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]benzene |
InChI |
InChI=1S/C15H16N2O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19/h1-2,5-6,13,15H,3-4,7-9H2 |
InChI Key |
WFISGHNZCOYXMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CC2=CC=C(C=C2)N=C=O)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester](/img/structure/B13948715.png)
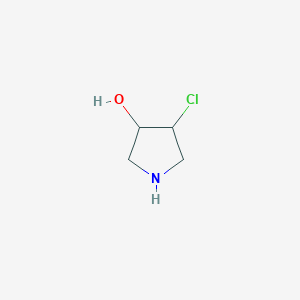
![Furo[2,3-B]benzofuran](/img/structure/B13948729.png)

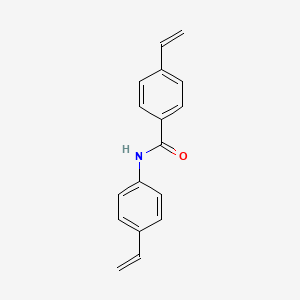
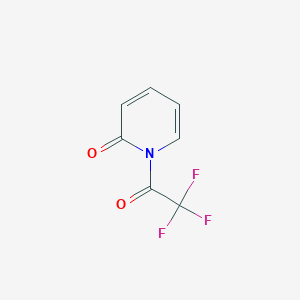
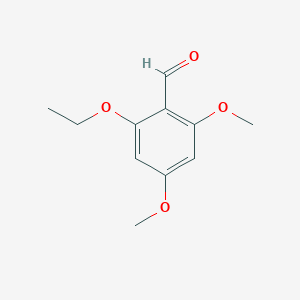
![4-Methyl-2-[4-(propan-2-yl)phenyl]-1,3-dioxolane](/img/structure/B13948756.png)

![2-(3,5-difluorophenyl)-N-[2-(ethyl-methyl-amino)-7-fluoro-4-oxo-4H-quinazolin-3-yl]acetamide](/img/structure/B13948765.png)
